molecular formula C17H20ClN5O B5504515 3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No.: B5504515
M. Wt: 345.8 g/mol
InChI Key: BTCMYIMHIKSIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide is a useful research compound. Its molecular formula is C17H20ClN5O and its molecular weight is 345.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.1356380 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

One study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to 3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide, and evaluated their antibacterial activity. The research demonstrated an efficient and environmentally friendly reaction process for preparing these derivatives and highlighted their potential in combating bacterial infections (Rostamizadeh et al., 2013).

Histone Deacetylase Inhibition for Cancer Therapy

Another significant application involves the design, synthesis, and biological evaluation of related compounds as histone deacetylase (HDAC) inhibitors. These inhibitors, including molecules with a core structure similar to the compound , show promise in blocking cancer cell proliferation, inducing cell-cycle arrest, and triggering apoptosis. The research underscores the compound's potential as an orally bioavailable anticancer drug (Zhou et al., 2008).

Neuroleptic Activity

Further research into benzamides of N,N-disubstituted ethylenediamines, including compounds with a similar structure, has demonstrated potential neuroleptic properties. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity, and suggesting their application in the treatment of psychosis (Iwanami et al., 1981).

Antimicrobial Agents

Another study synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, using starting materials structurally related to this compound. These compounds exhibited significant antimicrobial activity, providing insights into their potential use as antimicrobial agents (Hossan et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzamide derivatives are used as pharmaceutical drugs with various mechanisms of action . Pyrrolidine derivatives also have a wide range of biological activities .

Future Directions

The future directions for research on this compound would likely depend on its intended use and efficacy. Pyrrolidine derivatives are a versatile scaffold for novel biologically active compounds and are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Properties

IUPAC Name

3-chloro-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c18-14-5-3-4-13(10-14)17(24)20-7-6-19-15-11-16(22-12-21-15)23-8-1-2-9-23/h3-5,10-12H,1-2,6-9H2,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCMYIMHIKSIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.